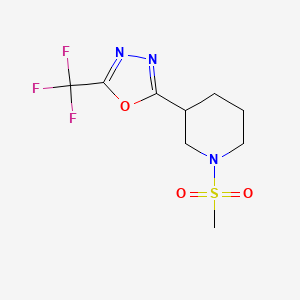

2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The molecule also contains a trifluoromethyl group and an oxadiazole ring, which are often found in various drugs due to their ability to modulate the molecule’s reactivity and bioavailability .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule. The oxadiazole ring is a five-membered ring containing three nitrogen atoms and one oxygen atom, which can contribute to the molecule’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation. The oxadiazole ring could potentially participate in reactions with electrophiles due to the electron-rich nature of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Factors such as polarity, solubility, melting point, boiling point, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Compounds bearing the 1,3,4-oxadiazole moiety, such as 2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, are of great interest in scientific research due to their biological activities. A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized, demonstrating the versatility of the 1,3,4-oxadiazole nucleus in drug design. These compounds were evaluated for their enzyme inhibition properties and molecular docking studies provided insights into their potential binding affinities and orientations within biological targets (H. Khalid et al., 2016).

Antibacterial Properties

Further research has focused on the antibacterial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. These compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting the potential of 1,3,4-oxadiazole derivatives in the development of new antibacterial agents (H. Khalid et al., 2016).

Anticancer Activity

The synthesis of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole nucleus has shown promise in anticancer research. These compounds displayed strong anticancer activity in vitro, suggesting their potential as novel therapeutic agents for cancer treatment (A. Rehman et al., 2018).

Antioxidant Activity

Research into sulfone and sulfonamide-linked bis heterocycles, including those containing the 1,3,4-oxadiazole structure, has demonstrated significant antioxidant activity. This suggests a potential role for these compounds in combating oxidative stress-related diseases (A. Padmaja et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-methylsulfonylpiperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O3S/c1-19(16,17)15-4-2-3-6(5-15)7-13-14-8(18-7)9(10,11)12/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGXARMELITMQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)

![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)

![N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)